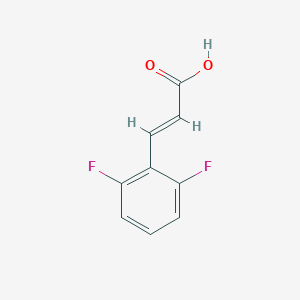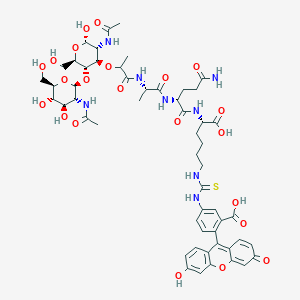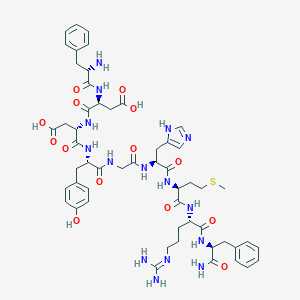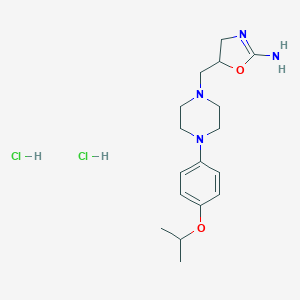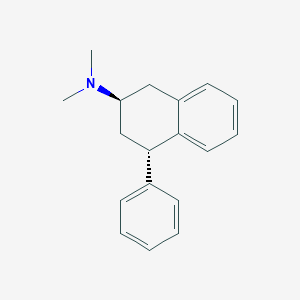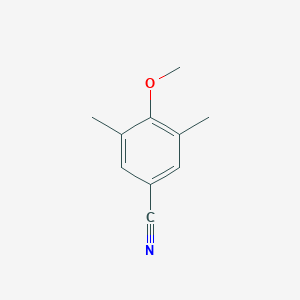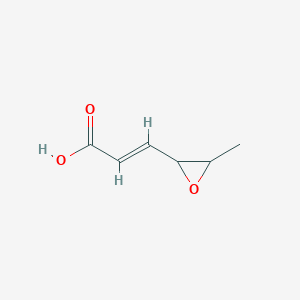
4,5-Epoxy-2-hexenoic acid
Vue d'ensemble
Description
4,5-Epoxy-2-hexenoic acid, also known as (E)-4,5-epoxy-2-hexenoic acid, is a chemical compound with the molecular formula C6H8O3 and a molecular weight of 128.12600 . It is an ester that has been studied for its potential use in the synthesis of diverse polyfunctional compounds .
Synthesis Analysis
The preparation process for 4,5-epoxy-2-hexenoic acid involves the reduction of succinimide in an alcoholic solvent to form a 5-alkoxy-2-pyrrolidone intermediate. This intermediate is then alkylated with a vinyl magnesium halide reagent .Molecular Structure Analysis
The molecular structure of 4,5-Epoxy-2-hexenoic acid consists of an oxirane ring (epoxide), a carboxylic acid group, and a double bond . The presence of these functional groups makes it a versatile compound for various chemical reactions.Chemical Reactions Analysis
4,5-Epoxy-2-hexenoic acid esters can react with alcohols in the presence of an alkoxide, and diazomethane, to the double bond with retention of the oxirane ring. This results in the formation of alkoxylation products and A2-pyrazolines . Additionally, the reaction of esters of 4,5-epoxy-2-hexenoic acid with ketones in the presence of acid catalysts leads to the formation of 4-alkoxy-5-hydroxy-2-hexenoic acid esters .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Addition Reactions : 4,5-Epoxy-2-hexenoic acid esters are known to add alcohols and diazomethane to the double bond, retaining the oxirane ring. This results in the formation of alkoxylation products and Δ2-pyrazolines, with additions occurring at the positively polarized β-carbon atom of the conjugated ether (Glushko et al., 1982).
Polyfunctional Oxides Research : The reaction of 4,5-epoxy-2-hexenoic acid esters with alcohols, in the presence of acid catalysts, leads to esters of 5(4)-hydroxy-4(5)-alkoxy-2-hexenoic acid. This process is selective and predominantly involves opening of the oxide ring (Malinovskii et al., 1974).
Reactions with Ketones : When reacted with ketones in the presence of acid catalysts, 4,5-epoxy-2-hexenoic acid forms various compounds, including 2,2,4-trialkyl-5-(2-carboalkoxyvinyl)-1,3-dioxolanes. Their structures and conformations are often studied using PMR spectra (Samitov et al., 1972).
Regio- and Stereo-selectivity : The reaction of 4,5-epoxy-2-hexenoate with various methylcopper reagents demonstrates unique regio- and stereoselectivities, essential for understanding the chemical behavior of this compound (Ibuk et al., 1989).
Structural and Spectroscopic Analysis
Conformational Studies : Investigations into the conformations and configurations of derivatives of 4,5-epoxy-2-hexenoic acid, especially through spectroscopic methods like PMR, provide insights into their structural characteristics (Saotome et al., 2001).
Oxidation Studies : The oxidation processes involving compounds like methyl sorbate, leading to products such as methyl trans-4, 5-epoxy-trans-2-hexenoate, are extensively studied. Such research is crucial for understanding the chemical pathways and products of oxidation reactions (Suhara & Minami, 1966).
Thermal Oxidation Analysis : The thermal oxidation of related compounds, such as methyl hexenoate, reveals a variety of products including epoxyesters and aldehydes. These findings are significant for the comprehension of thermal decomposition and product formation (Whitlock & Nawar, 1976).
Applications in Synthetic Chemistry
Chemoenzymatic Syntheses : The compound plays a role in chemoenzymatic syntheses, where it is used as a precursor or intermediate in the synthesis of various optically active derivatives (Saotome et al., 2000).
Polymer Science : 4,5-Epoxy-2-hexenoic acid derivatives are used in the synthesis of polymers with specific properties, including thermal and mechanical stability, as well as acid-degradability, making them significant in the field of polymer chemistry (You et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(3-methyloxiran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-5(9-4)2-3-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLFGOVHRPDSPY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(O1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Epoxy-2-hexenoic acid | |
CAS RN |
145374-95-4 | |
| Record name | 2-Propenoic acid, 3-(3-methyloxiranyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145374954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



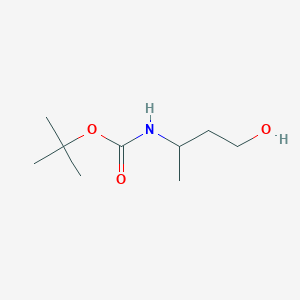
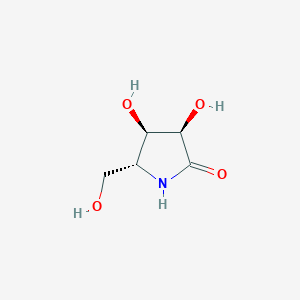

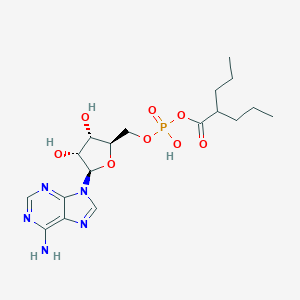
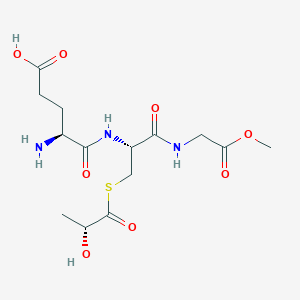
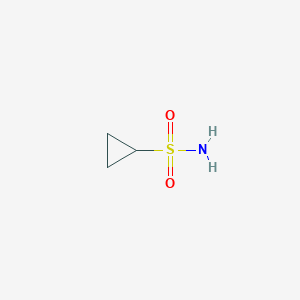
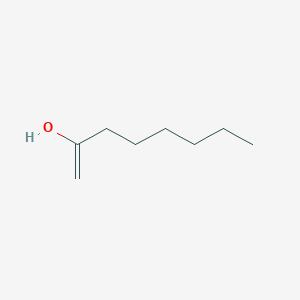
![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)
